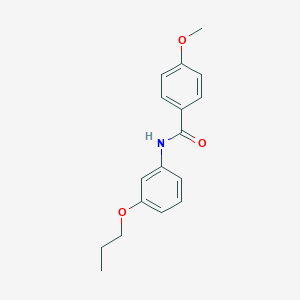
4-methoxy-N-(3-propoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(3-propoxyphenyl)benzamide, also known as MPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(3-propoxyphenyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. 4-methoxy-N-(3-propoxyphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 4-methoxy-N-(3-propoxyphenyl)benzamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-methoxy-N-(3-propoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-methoxy-N-(3-propoxyphenyl)benzamide has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, 4-methoxy-N-(3-propoxyphenyl)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(3-propoxyphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 4-methoxy-N-(3-propoxyphenyl)benzamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 4-methoxy-N-(3-propoxyphenyl)benzamide has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents, which can be toxic and difficult to handle. Additionally, 4-methoxy-N-(3-propoxyphenyl)benzamide has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well-established.
Direcciones Futuras
There are several future directions for the study of 4-methoxy-N-(3-propoxyphenyl)benzamide. One area of research is the development of new synthetic methods for 4-methoxy-N-(3-propoxyphenyl)benzamide that are more efficient and environmentally friendly. Another area of research is the investigation of the safety and efficacy of 4-methoxy-N-(3-propoxyphenyl)benzamide in clinical trials. Additionally, the potential use of 4-methoxy-N-(3-propoxyphenyl)benzamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, is an area of interest. Finally, the development of new 4-methoxy-N-(3-propoxyphenyl)benzamide derivatives with improved potency and selectivity is an area of ongoing research.
Conclusion:
In conclusion, 4-methoxy-N-(3-propoxyphenyl)benzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 4-methoxy-N-(3-propoxyphenyl)benzamide has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation and pain in animal models of arthritis. While 4-methoxy-N-(3-propoxyphenyl)benzamide has advantages for lab experiments, its limitations and safety and efficacy in clinical settings are not well-established. Ongoing research is focused on developing new synthetic methods, investigating the safety and efficacy of 4-methoxy-N-(3-propoxyphenyl)benzamide in clinical trials, and exploring its potential use in other diseases.
Métodos De Síntesis
4-methoxy-N-(3-propoxyphenyl)benzamide can be synthesized using various methods, including the reaction of 4-methoxybenzoic acid with 3-propoxyaniline in the presence of a dehydrating agent such as thionyl chloride. Alternatively, 4-methoxy-N-(3-propoxyphenyl)benzamide can be synthesized using a one-pot reaction of 4-methoxybenzoic acid, 3-propoxyaniline, and phosphorus oxychloride. The synthesis of 4-methoxy-N-(3-propoxyphenyl)benzamide is a complex process that requires careful attention to detail and precise reaction conditions.
Aplicaciones Científicas De Investigación
4-methoxy-N-(3-propoxyphenyl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 4-methoxy-N-(3-propoxyphenyl)benzamide has been studied for its ability to inhibit the growth of cancer cells, including breast cancer, colon cancer, and lung cancer. Additionally, 4-methoxy-N-(3-propoxyphenyl)benzamide has been found to reduce inflammation and pain in animal models of arthritis.
Propiedades
Nombre del producto |
4-methoxy-N-(3-propoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
4-methoxy-N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-11-21-16-6-4-5-14(12-16)18-17(19)13-7-9-15(20-2)10-8-13/h4-10,12H,3,11H2,1-2H3,(H,18,19) |
Clave InChI |
PISFWHOJZQCLFB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5-trimethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B269300.png)
![2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269303.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B269304.png)
![3-(benzyloxy)-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B269305.png)
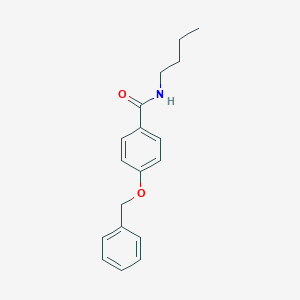
![2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B269314.png)
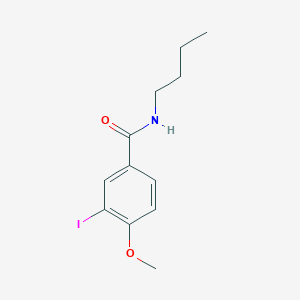
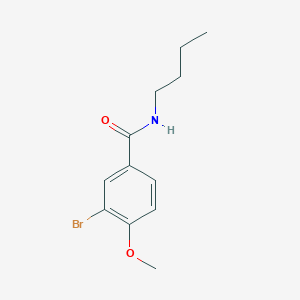
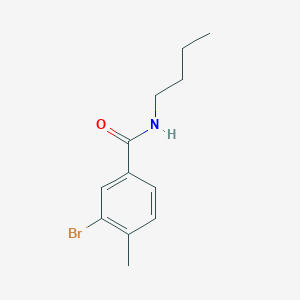
![4-{[2-(2-Bromo-4-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B269319.png)
![N-[2-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269321.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B269323.png)
![2-(3,5-dimethylphenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269324.png)
![N-[4-(2-ethoxyethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B269325.png)